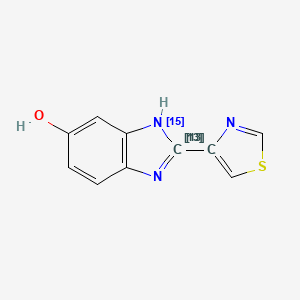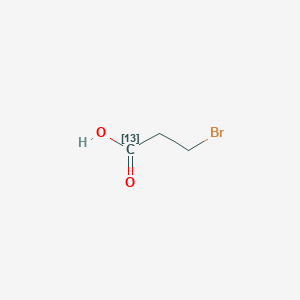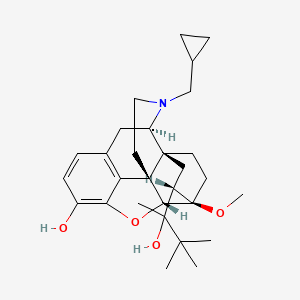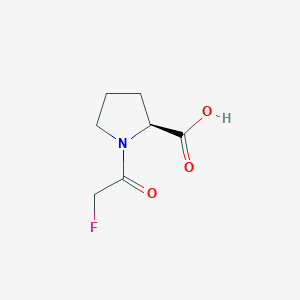
(S)-1-(2-Fluoroacetyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-PROLINE, 1-(FLUOROACETYL)- is a derivative of L-proline, a naturally occurring amino acid. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes. The incorporation of a fluoroacetyl group into the proline structure enhances its reactivity and introduces new functional possibilities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-PROLINE, 1-(FLUOROACETYL)- typically involves the protection of the amino group of L-proline, followed by the introduction of the fluoroacetyl group. One common method is the use of tert-butoxycarbonyl (Boc) protection, followed by the reaction with fluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of L-PROLINE, 1-(FLUOROACETYL)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as crystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
L-PROLINE, 1-(FLUOROACETYL)- undergoes various chemical reactions, including:
Oxidation: The fluoroacetyl group can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the fluoroacetyl group to a hydroxyl group, yielding hydroxyproline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other functional groups, leading to diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted proline derivatives, which can be further utilized in the synthesis of complex molecules and pharmaceuticals .
Scientific Research Applications
L-PROLINE, 1-(FLUOROACETYL)- has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of novel organic compounds and catalysts.
Biology: The compound is used in studies of enzyme mechanisms and protein folding due to its unique structural properties.
Mechanism of Action
The mechanism of action of L-PROLINE, 1-(FLUOROACETYL)- involves its interaction with various molecular targets. The fluoroacetyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can participate in hydrogen bonding and hydrophobic interactions, affecting the stability and function of proteins. These interactions are crucial in its role as a catalyst and in its biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to L-PROLINE, 1-(FLUOROACETYL)- include:
L-azetidine-2-carboxylic acid (L-AZC): A toxic non-proteinogenic amino acid.
Trans-4-hydroxy-L-proline (4-L-THOP): A major component of mammalian collagen.
Cis-4-hydroxy-L-proline (4-L-CHOP): A chiral building block for pharmaceuticals.
Uniqueness
L-PROLINE, 1-(FLUOROACETYL)- is unique due to the presence of the fluoroacetyl group, which imparts distinct reactivity and functional properties. This makes it a valuable compound for specialized applications in organic synthesis and drug development .
Properties
Molecular Formula |
C7H10FNO3 |
|---|---|
Molecular Weight |
175.16 g/mol |
IUPAC Name |
(2S)-1-(2-fluoroacetyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H10FNO3/c8-4-6(10)9-3-1-2-5(9)7(11)12/h5H,1-4H2,(H,11,12)/t5-/m0/s1 |
InChI Key |
PIBMPLCFPFTJKC-YFKPBYRVSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CF)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)CF)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


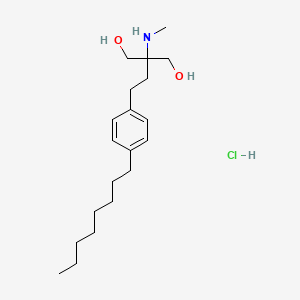
![[1-Methyl-5-bis(2'-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Methyl Ester-d5](/img/structure/B13438416.png)
![3-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]sulfanylpropanoic acid](/img/structure/B13438417.png)


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B13438432.png)
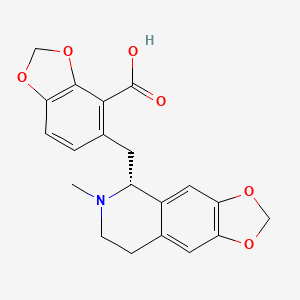
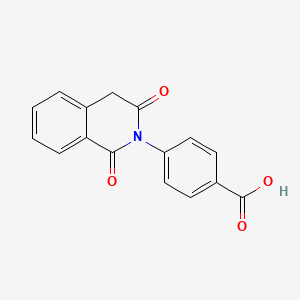
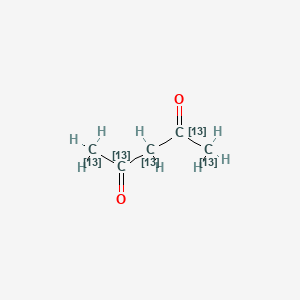
![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B13438439.png)
![2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13438446.png)
